molecular formula C9H7ClN2O B2855666 8-Chloro-3-methoxy-1,7-naphthyridine CAS No. 1600511-75-8

8-Chloro-3-methoxy-1,7-naphthyridine

Cat. No. B2855666
CAS RN: 1600511-75-8
M. Wt: 194.62
InChI Key: XZYMYAWZLXRXCR-UHFFFAOYSA-N
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Description

8-Chloro-3-methoxy-1,7-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a powder that is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 8-Chloro-3-methoxy-1,7-naphthyridine, has been achieved through various methods. These include multicomponent reactions, the Friedländer approach using a green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3-methoxy-1,7-naphthyridine is represented by the InChI code 1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Physical And Chemical Properties Analysis

8-Chloro-3-methoxy-1,7-naphthyridine is a powder with a molecular weight of 194.62 . It is stored at a temperature of 4°C .

Safety And Hazards

The safety information for 8-Chloro-3-methoxy-1,7-naphthyridine includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 8-Chloro-3-methoxy-1,7-naphthyridine could involve its use in the preparation of N-substituted benzamides as Aurora kinase modulators, which could be useful in treating cancer-related diseases .

properties

IUPAC Name

8-chloro-3-methoxy-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYMYAWZLXRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-methoxy-1,7-naphthyridine

Synthesis routes and methods

Procedure details

To a mixture of 3-methoxy-1,7-naphthyridin-8(7H)-one (4.50 g, 25.5 mmol) in acetonitrile (102 ml) was added phosphorus oxychloride (11.69 ml, 128 mmol). The reaction mixture was heated to 85° C. for 5 h. The solution was cooled to rt and concentrated in vacuo. The resulting brown residue was partitioned between CH2Cl2 and aqueous saturated NaHCO3 solution; the aqueous layer was back-extracted with DCM (3×). The combined organic extracts were dried over sodium sulfate, the filtrate was concentrated in vacuo, and the residue was purified by silica gel chromatography (5%-30% of 9:1 DCM:MeOH in DCM) to afford 8-chloro-3-methoxy-1,7-naphthyridine (3.00 g, 15.41 mmol, 60.3% yield) as an off-white solid. MS m/z=195 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
11.69 mL
Type
reactant
Reaction Step Two

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